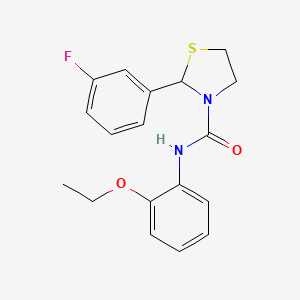

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c1-2-23-16-9-4-3-8-15(16)20-18(22)21-10-11-24-17(21)13-6-5-7-14(19)12-13/h3-9,12,17H,2,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTKDRRDWVGQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine in the presence of a carbonyl compound. For instance, 2-ethoxybenzaldehyde can react with 3-fluoroaniline and a thiol to form the thiazolidine ring.

Amidation Reaction: The resulting thiazolidine intermediate can then be reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimizing temperature and pressure to favor the desired reaction pathway.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Thiazolidine derivatives, including N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide, have shown promising results in cancer research. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

Recent research has highlighted the efficacy of thiazolidinone derivatives against various cancer types:

- A study demonstrated that certain thiazolidinone derivatives exhibited significant cytotoxic effects on glioblastoma cell lines (LN229), with binding affinities to AURKA and VEGFR-2 showing values around -9.8 to -8.0 kcal/mol, indicating strong interactions .

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| 5a | -9.8 | AURKA |

| 5b | -9.0 | AURKA |

| 5c | -8.9 | AURKA |

| 5d | -9.2 | AURKA |

| 5e | -8.7 | AURKA |

Anti-inflammatory Effects

In addition to anticancer properties, thiazolidine derivatives have also been studied for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating conditions characterized by excessive inflammation.

Other Therapeutic Applications

Beyond cancer and inflammation, thiazolidine derivatives have been explored for various other therapeutic applications:

- Antimicrobial Activity: Certain thiazolidinone compounds exhibit antimicrobial properties against a range of pathogens, making them candidates for antibiotic development.

- Antidiabetic Effects: Research has shown that some thiazolidine derivatives can enhance insulin sensitivity and reduce blood glucose levels, suggesting potential use in diabetes management .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are involved in oxidative stress pathways or inflammatory responses.

Pathways Involved: The compound may modulate signaling pathways that regulate cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide can be compared to related carboxamide-containing heterocycles documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Core Heterocycle Diversity: The thiazolidine core in the target compound is saturated, contrasting with aromatic cores like furopyridine () or imidazopyridazine (). This may reduce π-π stacking interactions but increase flexibility for binding to concave protein pockets .

The N-(2-ethoxyphenyl) group distinguishes the target compound from analogs with methoxy () or hydroxyl groups (), likely improving blood-brain barrier penetration due to increased lipophilicity .

Synthetic Considerations :

- Thiazolidine formation typically involves cyclization of cysteine derivatives or thioureas, whereas furopyridines () and imidazopyridazines () require multistep cyclocondensation .

Pharmacokinetic Predictions :

- The ethoxy group may slow oxidative metabolism compared to smaller alkoxy groups, while the fluorine atom reduces susceptibility to cytochrome P450 enzymes .

Biological Activity

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the thiazolidine family, characterized by a thiazolidine ring structure that contributes to its biological activity. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidine derivatives, followed by carboxamide formation. The structural formula can be represented as follows:

Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit significant anticancer properties. A study evaluating various thiazolidinone derivatives showed that compounds with similar structures to this compound displayed cytotoxic effects against several cancer cell lines, including glioblastoma and prostate cancer cells.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have been shown to interact with key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazolidine derivatives have been tested against various bacterial and fungal pathogens, demonstrating promising results.

- Minimum Inhibitory Concentration (MIC) : In studies, compounds similar to this compound exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against multiple strains of bacteria and fungi .

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study on thiazolidinone derivatives reported that certain compounds led to significant reductions in viability in glioblastoma cells through MTT assays and colony formation tests .

- Another investigation highlighted the ability of these compounds to induce apoptosis via mitochondrial pathways, suggesting their potential as novel anticancer agents.

-

Antimicrobial Properties :

- In a comparative study, thiazolidinone derivatives were evaluated for their antibacterial and antifungal activities against eight pathogens, revealing that some compounds had strong inhibitory effects with MIC values indicating effective concentrations .

- The best-performing compound in terms of antifungal activity was noted for its efficacy against A. solani with an EC50 of 0.85 µg/mL .

Data Tables

| Activity Type | Compound Structure | MIC (μmol/mL) | EC50 (μg/mL) |

|---|---|---|---|

| Anticancer | N-(2-ethoxyphenyl)-2-(3-fluorophenyl) | 10.7 - 21.4 | - |

| Antibacterial | Similar Thiazolidinones | 21.4 - 40.2 | - |

| Antifungal | Similar Thiazolidinones | - | 0.85 |

Q & A

Basic: What are the established synthetic routes for N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide, and how are key intermediates characterized?

Answer:

The synthesis typically involves condensation of 2-(3-fluorophenyl)thiazolidine precursors with 2-ethoxyphenyl isocyanate or reactive acylating agents. For example:

- Step 1: React 2-(3-fluorophenyl)ethan-1-amine with a carbonyl source (e.g., thioglycolic acid) to form the thiazolidine ring.

- Step 2: Introduce the 2-ethoxyphenyl carboxamide moiety via nucleophilic acyl substitution under anhydrous conditions using dichloromethane or dimethylformamide as solvents, with triethylamine as a base catalyst .

Characterization: - NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and functional groups (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, ethoxy protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching calculated m/z).

- UV-Vis: Monitors conjugation in the thiazolidine-carboxamide system .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- X-ray Crystallography: Use SHELX (SHELXL) for small-molecule refinement. Key parameters:

- NMR: Assign diastereotopic protons in the thiazolidine ring using 2D COSY/NOESY .

- IR Spectroscopy: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiazolidine C-S-C vibrations (~680 cm⁻¹) .

Advanced: How can computational docking studies be optimized to predict the binding affinity of this compound to potential biological targets?

Answer:

- Software: AutoDock Vina for ligand-receptor docking. Key steps:

- Validation: Compare docking poses with known inhibitors (e.g., fluorophenyl-containing analogs) and validate via molecular dynamics simulations .

- Limitations: Address false positives by cross-referencing with experimental IC50 data .

Advanced: What strategies are recommended for resolving discrepancies in crystallographic data during refinement?

Answer:

- Disorder Handling: Use PART instructions in SHELXL to model disordered ethoxyphenyl or fluorophenyl groups .

- Twinning Analysis: Apply the Flack parameter or Hooft y statistic to detect twinning (common in thiazolidine derivatives) .

- Cross-Validation: Compare refinement results with SIR97 for direct-method phase validation .

Advanced: How can researchers investigate the compound's reactivity under varying conditions to optimize synthetic yield?

Answer:

- Reaction Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) to track intermediates .

- Kinetic Studies: Vary temperature (40–80°C) and catalyst loadings (e.g., 1–5 mol% DMAP) to identify rate-limiting steps .

- Byproduct Analysis: LC-MS identifies hydrolysis products (e.g., free carboxylic acids) under acidic/basic conditions .

Advanced: What in vitro assays are suitable for evaluating the compound's potential pharmacological activity?

Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., protease or kinase targets) with fluorogenic substrates. Example:

- IC50 Determination: Pre-incubate compound with enzyme, then measure residual activity .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess EC50 values .

- Mechanistic Studies: Western blotting to evaluate downstream signaling (e.g., apoptosis markers like caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.